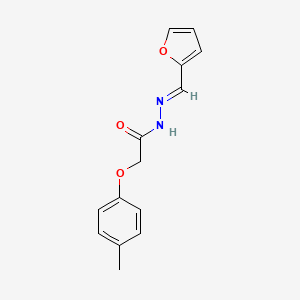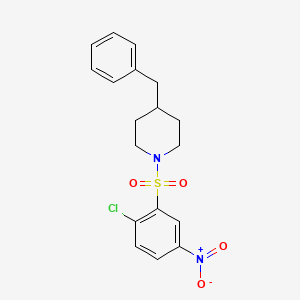![molecular formula C10H7FN4O4S B11686782 6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(2-Fluoro-6-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a complex organic compound with a unique structure that combines a triazine ring with a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-fluoro-6-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the triazine ring.
Attachment of the Fluoro-nitrophenyl Group: The final step involves the coupling of the fluoro-nitrophenyl group to the sulfanyl-triazine intermediate. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s derivatives could be explored for their potential as drug candidates. The presence of the triazine ring and the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of 6-{[(2-fluoro-6-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the triazine ring may engage in hydrogen bonding or hydrophobic interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-{[(2-Fluoro-4-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 6-{[(2-Chloro-6-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 6-{[(2-Fluoro-6-aminophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Uniqueness
The uniqueness of 6-{[(2-fluoro-6-nitrophenyl)methyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione lies in the combination of the fluoro-nitrophenyl group with the triazine ring. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H7FN4O4S |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
6-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7FN4O4S/c11-6-2-1-3-7(15(18)19)5(6)4-20-9-8(16)12-10(17)14-13-9/h1-3H,4H2,(H2,12,14,16,17) |
Clave InChI |
MZURROZYMGEZGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686707.png)

![diethyl (2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686715.png)
![Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11686716.png)
![5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11686728.png)
![(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686739.png)
![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one](/img/structure/B11686743.png)
![ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686751.png)
![4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B11686760.png)

![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
